1-[(2-nitrophenyl)methyl]azepane
Description
1-(2-Nitrophenyl)azepane (CAS: 40832-88-0) is a heterocyclic compound featuring a seven-membered azepane ring substituted at the nitrogen atom with a 2-nitrophenyl group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol (inferred from para-substituted analogs) . Key physicochemical properties include a calculated LogP of 3.56 and a polar surface area (PSA) of 49.06 Ų, indicating moderate lipophilicity and polarity .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENYKDLLKLFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-nitrophenyl)methyl]azepane can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with 1-aminoazepane in the presence of a base, such as sodium hydroxide. Another method includes the reduction of nitrobenzene with hydrogen gas over a palladium catalyst in the presence of 1-aminoazepane. These methods provide efficient routes to obtain the desired compound with high yields.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group using common reducing agents like hydrogen gas and palladium catalyst.
The major products formed from these reactions include amine derivatives and substituted aromatic compounds.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique chemical properties make it suitable for the development of new materials with specific functionalities.
Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)methyl]azepane involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological targets. The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives that can modulate biological pathways .
Comparison with Similar Compounds
Nitro Position: Ortho vs. Para Substitution
Target Compound : 1-(2-Nitrophenyl)azepane
- Substituent : 2-Nitro
- Molecular Formula : C₁₂H₁₆N₂O₂
- The electron-withdrawing nitro group may deactivate the phenyl ring, affecting electrophilic substitution reactivity .
Analog : 1-(4-Nitrophenyl)azepane (CAS: 13663-23-5)
Comparison :
- Steric Effects : Ortho-substitution introduces greater steric bulk near the azepane nitrogen.
- Applications : Ortho-nitro derivatives may serve as photocages in nucleic acid studies (e.g., stabilizing DNA duplexes via steric effects) , while para isomers could be preferred in reactions requiring electronic modulation.
Halogenated Derivatives
Analog 1 : 1-(2-Chloro-4-Nitrophenyl)azepane (CAS: 1260897-00-4)
- Substituents : 2-Chloro, 4-Nitro
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- Key Features : Chlorine at the 2-position adds steric bulk and electron withdrawal, while the 4-nitro group maintains resonance effects. This dual substitution may enhance binding to hydrophobic targets .
Analog 2 : 1-(2-Fluoro-4-Nitrophenyl)azepane (CAS: 250371-80-3)
Comparison :
- Halogen Effects : Chlorine increases lipophilicity (LogP ~4.0 estimated), whereas fluorine enhances polarity.
- Applications : Chlorinated derivatives may be suited for CNS-targeting drugs due to blood-brain barrier penetration, while fluorinated analogs could optimize pharmacokinetics in aqueous environments .
Carbonyl-Linked Derivatives
Analog : 1-[(4-Chloro-3-Nitrophenyl)carbonyl]azepane
- Substituents : 4-Chloro, 3-Nitro, Carbonyl
- Molecular Formula : C₁₃H₁₅ClN₂O₃
- Molecular Weight : 282.72 g/mol
- Key Features: The carbonyl group replaces the methylene linker, increasing polarity (PSA ~70 Ų estimated) and enabling hydrogen bonding.
Comparison :
- Linker Effects : Carbonyl groups enhance electronic conjugation but reduce flexibility compared to methylene linkers.
- Reactivity : The carbonyl may participate in nucleophilic acyl substitution, broadening synthetic utility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | CAS Number |
|---|---|---|---|---|---|---|
| 1-(2-Nitrophenyl)azepane | 2-Nitro | C₁₂H₁₆N₂O₂ | 220.27 | 3.56 | 49.06 | 40832-88-0 |
| 1-(4-Nitrophenyl)azepane | 4-Nitro | C₁₂H₁₆N₂O₂ | 220.27 | - | - | 13663-23-5 |
| 1-(2-Chloro-4-Nitrophenyl)azepane | 2-Chloro, 4-Nitro | C₁₂H₁₅ClN₂O₂ | 254.71 | - | - | 1260897-00-4 |
| 1-(2-Fluoro-4-Nitrophenyl)azepane | 2-Fluoro, 4-Nitro | C₁₂H₁₅FN₂O₂ | 238.26 | - | - | 250371-80-3 |
| 1-[(4-Chloro-3-Nitrophenyl)carbonyl]azepane | 4-Chloro, 3-Nitro, Carbonyl | C₁₃H₁₅ClN₂O₃ | 282.72 | - | - | Not Provided |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
